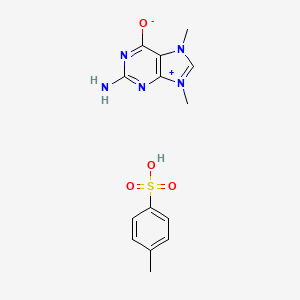
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in various scientific fieldsIt is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves several steps. One common method includes the reaction of dimethylguanine with potassium chloride in water, followed by the addition of ethylguanine and sodium perchlorate. The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-amino-7,9-dimethylpurin-9-ium-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and other nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
科学的研究の応用
2-amino-7,9-dimethylpurin-9-ium-6-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neurotransmission.
Medicine: It has potential therapeutic applications, particularly as a purinergic receptor antagonist, which can be useful in treating various neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves its interaction with purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission and cellular signaling. The compound acts as an antagonist, blocking the action of endogenous ligands and thereby modulating the activity of these receptors.
類似化合物との比較
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally related to purine derivatives.
Uniqueness
What sets 2-amino-7,9-dimethylpurin-9-ium-6-olate apart is its specific interaction with purinergic receptors, making it a valuable tool in studying these receptors’ roles in various physiological processes. Its unique structure also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.
特性
CAS番号 |
12240-99-2 |
|---|---|
分子式 |
C14H17N5O4S |
分子量 |
351.381 |
IUPAC名 |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChIキー |
GWLZRCWAPOABSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
同義語 |
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
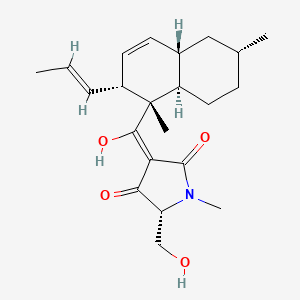

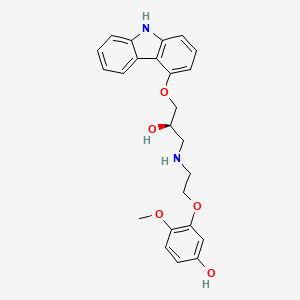
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
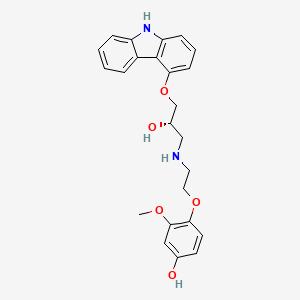
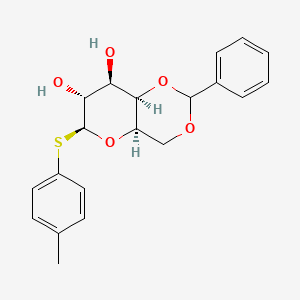
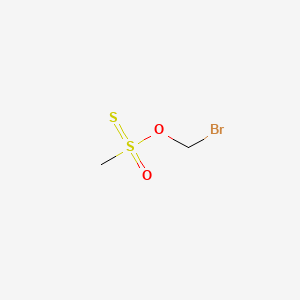
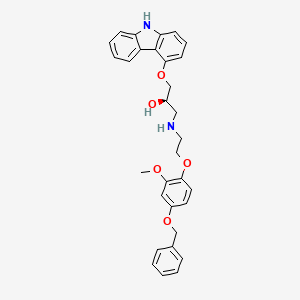
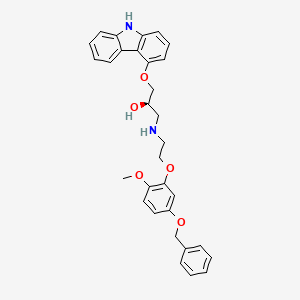
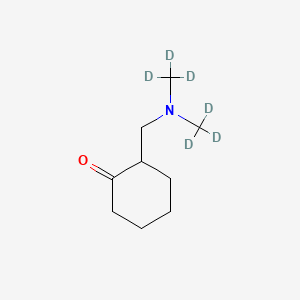
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
